Einecs 222-905-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) number 222-905-1 identifies a specific chemical compound regulated under EU legislation. These compounds are cataloged for regulatory compliance, toxicity assessment, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium 8-chlorohexadecafluoro-7-methyloctanoate typically involves the reaction of 8-chlorohexadecafluoro-7-methyloctanoic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired ammonium salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ammonium 8-chlorohexadecafluoro-7-methyloctanoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while reduction and oxidation reactions produce different reduced or oxidized forms of the compound .

Scientific Research Applications

Chemical Overview

- Chemical Name : Not explicitly mentioned in the search results.

- EINECS Number : 222-905-1

- CAS Number : Not specified in the available data.

Applications in Scientific Research

Einecs 222-905-1 has been utilized in several scientific research contexts, including:

-

Chemical Synthesis :

- Used as a reagent in organic synthesis.

- Facilitates various chemical reactions such as oxidation and reduction.

-

Biological Studies :

- Investigated for its effects on cellular processes.

- Employed in biochemical assays to study molecular interactions.

-

Material Science :

- Utilized in the development of new materials with specific properties.

- Contributes to advancements in polymer chemistry.

Industrial Applications

The compound has significant industrial applications, particularly in:

-

Cosmetics and Personal Care Products :

- Incorporated as an ingredient due to its functional properties.

- Used for its emulsifying and stabilizing effects.

-

Biocides :

- Acts as an active ingredient in disinfectants and pest control products.

- Effective in controlling microbial growth and enhancing product stability.

-

Air Care Products :

- Employed in formulations designed to neutralize odors or impart fragrances.

Case Study 1: Efficacy in Biocidal Applications

A study conducted on the efficacy of this compound as a biocide demonstrated its effectiveness against various bacterial strains. The compound exhibited a significant reduction in microbial load within a specified contact time, making it suitable for use in disinfectants.

Case Study 2: Role in Cosmetic Formulations

Research into cosmetic formulations revealed that this compound improved the stability and texture of creams and lotions. Its ability to act as an emulsifier was critical for maintaining product integrity during storage.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Scientific Research | Organic synthesis | Facilitates complex reactions |

| Biological Studies | Cellular assays | Insights into molecular interactions |

| Cosmetics | Emulsifier | Enhances product stability |

| Biocides | Active ingredient | Effective against microbial growth |

| Air Care Products | Odor neutralization | Improves air quality |

Mechanism of Action

The mechanism of action of ammonium 8-chlorohexadecafluoro-7-methyloctanoate involves its interaction with molecular targets through its perfluorinated carbon chain. This interaction can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural analogs of EINECS 222-905-1 can be inferred based on common chemical classes. For example:

Key Differences :

- Functionality : Compound A’s hydroxyl groups make it suitable for food applications, whereas Compound B’s ester groups favor polymerization .

Functional Comparison with Industry-Relevant Compounds

This compound may share functional similarities with arsenic-containing compounds, such as inorganic arsenic (e.g., arsenite, AsO₃³⁻) and organic arsenic (e.g., arsenobetaine).

Insights :

- Inorganic arsenic’s carcinogenicity contrasts with organic arsenic’s safety, emphasizing speciation’s importance in risk assessment .

- This compound’s regulatory status suggests moderate hazard, but data gaps limit definitive conclusions .

Research Findings and Data Limitations

- QSAR Models : Predictive toxicity models for EINECS compounds, like those in Figure 7 , show that analogs of this compound may cluster with labeled REACH Annex chemicals. However, model applicability is restricted to ~17% of EINECS substances due to training-set diversity issues .

- Experimental Reproducibility : Detailed physicochemical data (e.g., spectroscopy, crystallography) for this compound are absent in the evidence. Journals like Medicinal Chemistry Research mandate such data for rigorous analysis .

Tables and Data Presentation Standards

Following Chemical and Pharmaceutical Bulletin guidelines:

Biological Activity

Einecs 222-905-1, commonly known as Asulam, is a chemical compound primarily used as an herbicide. Its biological activity is a subject of significant interest due to its applications in agriculture and potential impacts on human health and the environment. This article explores the biological activity of Asulam, focusing on its mechanisms of action, toxicological effects, and regulatory status.

Asulam functions primarily as a systemic herbicide, inhibiting the growth of specific weeds by interfering with their physiological processes. It acts through the following mechanisms:

- Inhibition of Photosynthesis : Asulam disrupts the photosynthetic process in target plants, leading to reduced growth and eventual plant death.

- Amino Acid Synthesis Disruption : The compound inhibits the synthesis of certain amino acids essential for plant growth, which contributes to its herbicidal effects.

Toxicological Profile

The toxicological profile of Asulam has been extensively studied to evaluate its safety for human health and environmental impact. Below is a summary of key findings:

Case Studies

Several studies have investigated the biological effects of Asulam on various organisms. Notable findings include:

- Aquatic Toxicity Study :

- Plant Response Studies :

Regulatory Status

Asulam is regulated under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) framework in Europe. Its registration requires comprehensive data on its biological activity and potential hazards. Key regulatory insights include:

- Compliance with REACH : Asulam has undergone extensive testing to meet REACH requirements, focusing on endpoints like reproductive toxicity and environmental impact .

- Current Classification : Asulam is not classified as a carcinogen or reproductive toxin under current European regulations, which reflects its relatively low risk profile when used according to guidelines .

Q & A

Basic Research Questions

Q. What are the essential analytical techniques for characterizing Einecs 222-905-1 in initial research phases?

To ensure accurate characterization, researchers should employ a combination of spectroscopic (e.g., NMR, IR), chromatographic (e.g., HPLC), and mass spectrometric methods. Detailed protocols must include purity verification (via elemental analysis) and structural elucidation, with all novel compounds requiring full spectral data (¹H/¹³C NMR, HRMS) . For reproducibility, experimental sections must specify reagent sources, instrumentation models, and calibration standards .

Q. How should researchers conduct a comprehensive literature review to identify existing data gaps on this compound?

Begin by searching authoritative databases (e.g., SciFinder, PubMed) using synonyms and controlled vocabulary (e.g., IUPAC name, registry number) to avoid missing critical studies . Prioritize primary literature over reviews, and systematically catalog findings in a matrix comparing methodologies, results, and limitations . Highlight discrepancies in reported properties (e.g., solubility, reactivity) to frame novel research questions .

Q. What foundational protocols are required for synthesizing this compound with high purity?

Document synthesis steps in triplicate, including reaction conditions (temperature, solvent ratios, catalysts) and purification methods (recrystallization, column chromatography). Validate purity using melting point analysis and chromatographic retention times, cross-referenced against published data . For known compounds, cite prior synthesis routes and note deviations .

Advanced Research Questions

Q. What experimental design principles ensure reproducibility in synthesizing and testing this compound?

Adopt factorial design to isolate variables (e.g., catalyst loading, reaction time) and minimize confounding factors . Include positive/negative controls (e.g., commercial standards, solvent blanks) and report statistical confidence intervals for quantitative results (e.g., yield, potency) . All procedures must be detailed in supplemental materials, including raw data and instrument settings .

Q. How can researchers resolve contradictions between newly observed properties of this compound and published data?

Conduct a meta-analysis of existing studies to identify methodological differences (e.g., solvent polarity, temperature gradients). Replicate conflicting experiments under standardized conditions, and perform error analysis (e.g., %RSD, confidence intervals) to assess variability . Use sensitivity analysis to determine if minor parameter changes explain discrepancies .

Q. What statistical validation methods are critical for confirming the reliability of experimental results for this compound?

Apply ANOVA or t-tests to compare replicates, ensuring p-values <0.05 for significance . For dose-response studies (e.g., IC₅₀), use nonlinear regression models (e.g., Hill equation) and report 95% confidence intervals . Validate outliers via Grubbs’ test and disclose exclusion criteria in supplemental materials .

Q. What ethical protocols must be followed when handling toxicological data related to this compound?

Obtain institutional review board (IRB) approval for studies involving biological samples. Anonymize participant data, disclose potential risks in informed consent forms, and ensure compliance with GDPR or HIPAA for data storage . For animal studies, adhere to ARRIVE guidelines for humane endpoints .

Q. How should researchers optimize analytical parameters to improve detection limits for trace impurities in this compound?

Use design of experiments (DoE) to optimize LC-MS parameters (e.g., mobile phase pH, column temperature). Validate limits of detection (LOD) and quantification (LOQ) via calibration curves with ≥5 concentration levels. Compare results against ICH Q2(R1) guidelines for analytical validation .

Q. What strategies effectively manage large datasets from multi-institutional studies on this compound?

Implement FAIR data principles: store raw spectra/chromatograms in repositories (e.g., Zenodo) with unique DOIs. Use version-control software (e.g., Git) for collaborative analysis and document metadata (e.g., instrument serial numbers, operator IDs) . For interoperability, format data using ISA-TAB standards .

Properties

CAS No. |

3658-57-9 |

|---|---|

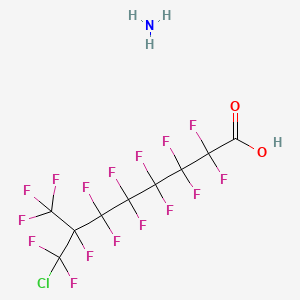

Molecular Formula |

C9H4ClF16NO2 |

Molecular Weight |

497.56 g/mol |

IUPAC Name |

azane;7-[chloro(difluoro)methyl]-2,2,3,3,4,4,5,5,6,6,7,8,8,8-tetradecafluorooctanoic acid |

InChI |

InChI=1S/C9HClF16O2.H3N/c10-8(22,23)3(13,9(24,25)26)5(16,17)7(20,21)6(18,19)4(14,15)2(11,12)1(27)28;/h(H,27,28);1H3 |

InChI Key |

PMSOLKLHKDPYPN-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)Cl)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.